molecular formula C17H17F3N4O3 B5517223 N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide

N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide

Cat. No.: B5517223
M. Wt: 382.34 g/mol
InChI Key: MQGDAXZINIFLSM-UHFFFAOYSA-N
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Description

N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17F3N4O3 and its molecular weight is 382.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.12527490 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Dihydroorotate Dehydrogenase

The research conducted by Knecht and Löffler (1998) explores the inhibition of dihydroorotate dehydrogenase by isoxazol derivatives including leflunomide and its metabolites. This enzyme is critical for pyrimidine synthesis, which is essential for DNA replication and cell proliferation, particularly in rapidly dividing cells such as those of the immune system. The study underscores the potential of isoxazol derivatives in modulating immune responses and their application in treating autoimmune diseases through the selective inhibition of human and rat dihydroorotate dehydrogenase. The differential susceptibility between human and rat cells to these inhibitors suggests a species-specific therapeutic window that could be exploited in clinical settings (Knecht & Löffler, 1998).

Novel Synthesis Techniques

Giustiniano et al. (2016) reported an efficient synthesis method for pharmaceutically relevant 1-arylindazole-3-carboxamides. This synthesis involves a strategic reaction sequence leading to a chemoselective Buchwald–Hartwig intramolecular cyclization. The innovative approach enhances the accessibility of indazole derivatives, potentially expanding the chemical space for the development of new therapeutic agents. This method demonstrates the versatility of indazole and isoxazole compounds in medicinal chemistry by providing a novel synthetic pathway that could facilitate the exploration of their biological activities (Giustiniano, Mercalli, Novellino, & Tron, 2016).

Antifungal Activity

The study by Du et al. (2015) focuses on the antifungal properties of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. These compounds, including analogs of the specified chemical structure, have been tested against various phytopathogenic fungi, demonstrating significant antifungal activities. This research suggests the potential of these compounds in agricultural applications to protect crops against fungal infections. The molecular docking studies provide insights into the mode of action of these compounds, indicating the importance of the carbonyl oxygen atom in forming hydrogen bonds with specific residues of the target enzyme, succinate dehydrogenase (Du et al., 2015).

Properties

IUPAC Name

5-methyl-N-[6-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3/c1-9(2)26-11-4-5-12-14(6-11)24(8-17(18,19)20)23-15(12)22-16(25)13-7-21-27-10(13)3/h4-7,9H,8H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGDAXZINIFLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=NN(C3=C2C=CC(=C3)OC(C)C)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.